Ethyl 6-hydroxy-2-naphthoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMCRWYIXLKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377809 | |
| Record name | Ethyl 6-hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17295-12-4 | |
| Record name | Ethyl 6-hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Naphthoate Chemistry in Academic Research
The study of naphthoic acids and their esters is rooted in the broader history of organic chemistry, which saw significant advancements in the understanding of aromatic compounds in the 19th and early 20th centuries. solubilityofthings.com The initial exploration of naphthalene (B1677914) and its derivatives was a natural extension of the groundbreaking work on benzene. Early synthetic methods for naphthoic acids, such as the carboxylation of organometallic reagents (Grignard reagents) derived from bromonaphthalenes or the hydrolysis of naphthonitriles, were established and documented in the early 20th century. orgsyn.orgwikipedia.orgorgsyn.org Publications from this era, such as those in Organic Syntheses, provided robust procedures for creating these fundamental building blocks, including α-naphthoic acid, which became accessible for further study. orgsyn.orgacs.org
Research during this period often focused on understanding the relative reactivities of the different positions on the naphthalene ring and the influence of substituents on these reactions. canterbury.ac.nz For instance, studies on the alkaline hydrolysis kinetics of methyl and ethyl esters of 1-naphthoic and 2-naphthoic acid provided insights into the electronic effects of the fused ring system. canterbury.ac.nz The discovery that naphthoic acid derivatives could exhibit biological activity, such as plant growth regulation, spurred further investigation into this class of compounds. nih.gov While much of the early work centered on the parent naphthoic acids, the groundwork was laid for the synthesis and exploration of more complex derivatives like Ethyl 6-hydroxy-2-naphthoate, whose parent acid, 6-hydroxy-2-naphthoic acid, would later become a cornerstone monomer for high-performance polymers. researchgate.net
Contemporary Significance of Ethyl 6 Hydroxy 2 Naphthoate in Interdisciplinary Chemical Sciences
Ethyl 6-hydroxy-2-naphthoate and its parent acid, 6-hydroxy-2-naphthoic acid (HNA), are of significant contemporary importance, primarily as key monomers in the production of high-performance materials, particularly liquid crystal polymers (LCPs). researchgate.netarchivemarketresearch.combohrium.comgoogle.com These LCPs, often copolymers of HNA and p-hydroxybenzoic acid, exhibit exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.netarchivemarketresearch.com This makes them indispensable in the electronics, automotive, and aerospace industries for manufacturing components that must withstand demanding conditions. archivemarketresearch.com The market for HNA for LCP applications is substantial, reflecting its critical role in advanced manufacturing. archivemarketresearch.comarchivemarketresearch.com
In the realm of medicinal chemistry, the naphthoic acid scaffold is a valuable pharmacophore for drug discovery. ontosight.ai this compound itself serves as a crucial starting material or intermediate for synthesizing more complex molecules with potential therapeutic applications. researchgate.net For example, derivatives of 2-naphthoic acid have been developed as potent and selective antagonists for the P2Y14 receptor, a target for inflammatory diseases. acs.orgresearchgate.netnih.gov While studies have shown that a free carboxylic acid is often important for activity, the ethyl ester serves as a key intermediate in the synthetic pathway, which can later be hydrolyzed. nih.gov Furthermore, other naphthoic acid derivatives have been investigated for their potential as anticancer agents and inhibitors of various enzymes. nih.govnih.gov
The unique structure of hydroxynaphthoates also lends itself to applications in materials science beyond LCPs. Researchers have explored their use in creating novel functional materials:
Luminescent Materials: Hydroxynaphthoic acid and its derivatives can exhibit interesting photoluminescent properties. dntb.gov.uaresearchgate.net Studies have shown that these compounds can be incorporated into matrices like boric acid to create materials with room-temperature phosphorescence, which have potential applications in optical anti-counterfeiting and sensors. researchgate.net
Ionic Liquids: Task-specific ionic liquids based on the 3-hydroxy-2-naphthoate anion have been synthesized for the efficient and selective extraction of heavy metals from aqueous solutions. nih.govfrontiersin.orgnih.gov The hydrophobicity of the naphthoate structure contributes to the stability of these ionic liquids in water, making them promising for environmental remediation applications. nih.govfrontiersin.org
Fluorescent Additives: Naphthoic acid has been chemically attached to cellulose (B213188) to create fluorescent derivatives, demonstrating the potential for using these moieties to impart new optical properties to biopolymers. acs.org
Interactive Table 1: Selected Research Applications of this compound and its Parent Acid
| Research Area | Compound/Derivative | Application | Key Finding |
| Polymer Chemistry | 6-Hydroxy-2-naphthoic acid (HNA) | Monomer for Liquid Crystal Polymers (LCPs) | Used as a co-monomer to create high-performance thermotropic polyesters with excellent thermal and mechanical properties. researchgate.netarchivemarketresearch.comepo.org |
| Medicinal Chemistry | 4,7-disubstituted 2-naphthoic acid derivatives | P2Y14 Receptor Antagonists | The naphthoic acid core is a key scaffold for developing potent and selective antagonists for an inflammatory target. acs.orgresearchgate.net |
| Materials Science | 1-Hydroxy-2-naphthoic acid (1H2NA) | Room-Temperature Phosphorescence | When embedded in a boric acid matrix, it creates a material with photoactivated, long-lasting phosphorescence. researchgate.net |
| Environmental Chemistry | 3-Hydroxy-2-naphthoate based Ionic Liquids | Heavy Metal Extraction | Forms ionic liquids that show high extraction efficacy (≥90%) for copper and lead from aqueous solutions. frontiersin.orgnih.gov |
Overview of Key Research Frontiers and Future Directions
Chemo-Enzymatic Synthesis Approaches for Hydroxynaphthoic Acid Analogues
Chemo-enzymatic synthesis, which integrates the selectivity of biocatalysts with the efficiency of chemical reactions, offers a sustainable and effective route to hydroxynaphthoic acid analogues. nih.gov A notable example is the synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from the naturally occurring sinapic acid. tandfonline.comresearchgate.net This process utilizes a laccase from Trametes versicolor for the oxidative dimerization of sinapic acid, followed by a chemical rearrangement to yield the naphthoic acid derivative. tandfonline.com
The process begins with the enzymatic reaction, where sinapic acid is suspended in a buffered acetonitrile (B52724) solution and treated with laccase at 30°C. tandfonline.com This step results in the formation of a bislactone intermediate with a high yield of 81%. tandfonline.com Subsequent chemical treatment then converts this intermediate to the final DMNA product. tandfonline.comresearchgate.net This one-pot, two-step pathway is notable for its scalability to the gram scale and its adherence to green chemistry principles, as assessed by its Process Mass Index and EcoScale. tandfonline.com
| Starting Material | Biocatalyst | Key Intermediate | Final Product | Yield (%) |
| Sinapic Acid | Laccase from Trametes versicolor | Bislactone | 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) | 81 (for bislactone) |
Derivatization Strategies for Functional Group Modification and Extension
The functional groups of this compound and its corresponding acid provide reactive sites for a variety of chemical modifications, leading to the synthesis of diverse derivatives such as hydrazones and naphthoquinones.
Synthesis of Hydroxynaphthoic Acid Hydrazones
Hydroxynaphthoic acid hydrazones are a significant class of derivatives accessible from hydroxynaphthoic acids. While 2-hydroxy-6-naphthoic acid hydrazide was not previously known, a novel method for its preparation has been developed. google.com The synthesis typically involves the reaction of a hydroxynaphthoic acid ester, such as methyl 2-hydroxy-6-naphthoate, with hydrazine (B178648) hydrate. google.com
For instance, 2-hydroxy-6-naphthoic acid hydrazide can be prepared and subsequently reacted with various aldehydes to form hydrazone derivatives. rsc.org A general procedure involves dissolving the hydrazide in a suitable solvent and adding the desired aldehyde to form the Schiff base. These reactions have led to the development of novel chemosensors. For example, hydrazones based on 3-hydroxy-2-naphthohydrazide (B1221801) have been synthesized and shown to be selective for cyanide ions, exhibiting a visible color change from colorless to yellow. rsc.org The synthesis of various hydrazide derivatives from 3-hydroxy-2-naphthoic acid has also been explored for their potential as antibacterial agents and disperse dyes for polyester (B1180765) fabrics. researchgate.net
| Hydrazide Precursor | Reactant | Product Class | Application |
| 2-hydroxy-6-naphthoic acid hydrazide | Aldehydes/Ketones | Naphthoic acid hydrazones | Intermediate for organic dyes and synthetic resins |
| 3-hydroxy-2-naphthohydrazide | Aldehyde derivatives | Hydrazone-based chemosensors | Selective detection of cyanide ions |
| 3-hydroxy-2-naphthoic acid hydrazide | Diazonium chlorides | Azo-hydrazone dyes | Antibacterial agents, Disperse dyes |
Preparation of Naphthoquinone Derivatives from Related Naphthoates
Naphthoquinones, a class of compounds known for their biological activities, can be synthesized from hydroxynaphthalene precursors through oxidation. thieme-connect.denih.gov While direct oxidation of this compound to a naphthoquinone is a complex transformation, related methodologies provide insight into potential synthetic routes. A common method involves the oxidation of 2-hydroxynaphthalene (2-naphthol) to produce 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). google.com
One effective method employs a vanadium catalyst in an alkaline aqueous solution, with hydrogen peroxide as the oxidant. google.com This process has been shown to produce 2-hydroxy-1,4-naphthoquinone in high yield and purity at a lower cost compared to other methods. google.com The 1,4-naphthoquinone (B94277) structure serves as a versatile scaffold for further chemical modifications to enhance biological activities, including antitumor, antifungal, and antiviral properties. nih.gov The synthesis of naphthoquinone derivatives is an active area of research, with various methods being developed, including one-pot syntheses from hydroquinone (B1673460) and 1,3-dienes using heteropolyacid catalysts. scirp.org These approaches highlight the potential for converting hydroxynaphthoates into valuable naphthoquinone structures. researchgate.net
| Starting Material | Catalyst | Oxidant | Product |
| 2-Hydroxynaphthalene | Vanadium catalyst | Hydrogen Peroxide | 2-Hydroxy-1,4-naphthoquinone (Lawsone) |
| Hydroquinone and 1,3-dienes | Heteropolyacid (H₇PMo₈V₄O₄₀) | - | Substituted 1,4-Naphthoquinones |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy, the aromatic protons of the naphthalene ring system typically appear as a series of multiplets in the downfield region, a consequence of their distinct electronic environments and spin-spin coupling interactions. The chemical shifts and coupling constants of these protons are crucial for confirming the substitution pattern on the naphthalene core. The ethyl group protons present as a characteristic triplet and quartet, corresponding to the methyl and methylene (B1212753) groups, respectively. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. The carbonyl carbon of the ester group is readily identified by its characteristic downfield shift. The carbon atoms of the naphthalene ring resonate at distinct frequencies, which are influenced by the electronic effects of the hydroxyl and ester substituents.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments reveal the coupling relationships between protons, while HSQC correlates directly bonded proton and carbon atoms. These advanced techniques are instrumental in confirming the precise connectivity and elucidating the conformational preferences of the molecule in solution. For instance, NMR and single crystal X-ray diffraction analysis have been used to confirm the E configuration of the azomethine group and cis conformation of the amide group in related hydrazone derivatives. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Naphthoate Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 4-hydroxy-6-methoxy-2-naphthoate rsc.org | 3.88 (s, 3H, COOCH₃), 3.95 (s, 3H, ArOCH₃), 7.22 (dd, J=8.7, 1.5 Hz, 1H, ArH), 7.46 (br d, J=1.5 Hz, 1H, ArH), 7.57 (d, J=1.5 Hz, 1H, ArH), 7.91 (d, J=8.7 Hz, 1H, ArH), 8.07 (s, 1H, ArH), 9.21 (s, 1H, ArOH) | 52.7, 56.2, 101.8, 108.7, 121.1, 123.4, 126.9, 129.9, 130.5, 132.1, 153.6, 160.6, 168.0 |
| 3-Hydroxypropyl 4-hydroxy-6-methoxy-2-naphthoate | 1.98 (p, J=6.2 Hz, 2H, CH₂CH₂CH₂), 3.68 (br s, OH), 3.75 (t, J=6.2 Hz, 2H, CH₂OH), 3.95 (s, 3H, ArOCH₃), 4.42 (t, J=6.2 Hz, 2H, CH₂CH₂CH₂), 7.22 (dd, J=8.7, 2.5 Hz, 1H, ArH), 7.47 (br d, J=1.5 Hz, 1H, ArH), 7.57 (d, J=1.5 Hz, 1H, ArH), 7.92 (d, J=8.7 Hz, 1H, ArH), 8.09 (s, 1H, ArH), 9.19 (br s, 1H, ArOH) | 32.0, 54.8, 58.1, 61.7, 100.4, 107.4, 119.6, 122.0, 125.8, 128.5, 129.2, 130.7, 152.2, 159.1, 166.2 |
Note: The data presented is for related naphthoate derivatives and serves as a representative example of the type of information obtained from NMR spectroscopy.
Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization and Intermolecular Interactions
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful, complementary techniques for probing the vibrational modes of this compound. These methods provide detailed information about the functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.
The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting the presence of hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the ethyl group are observed in the 2850-3100 cm⁻¹ region. A strong absorption band corresponding to the C=O stretching of the ester group typically appears around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and hydroxyl groups, as well as the C=C stretching vibrations of the naphthalene ring, give rise to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹).
FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the FT-IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. For the related compound 6-hydroxy-2-naphthoic acid, FT-Raman spectra have been recorded using a Bruker MultiRAM spectrometer. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental bands. ijrar.orgresearchgate.net
Table 2: Characteristic Vibrational Frequencies for Naphthoate Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| O-H Stretch (phenolic) | 3200-3600 | Broad due to hydrogen bonding |
| C-H Stretch (aromatic) | 3000-3100 | |
| C-H Stretch (aliphatic) | 2850-2980 | |
| C=O Stretch (ester) | 1700-1730 | Strong intensity in FT-IR |
| C=C Stretch (aromatic) | 1450-1650 | |
| C-O Stretch (ester & phenol) | 1000-1300 |
Note: These are general ranges and the exact positions can vary based on the specific molecular environment and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Degradation Product Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound and for identifying potential mechanistic intermediates and degradation products. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of naphthoate derivatives. In EI-MS, the molecular ion peak (M⁺) provides the molecular weight of the compound. For the related methyl 4-hydroxy-6-methoxy-2-naphthoate, the molecular ion peak was observed at m/z 232.1. rsc.org Fragmentation patterns observed in the mass spectrum can provide structural information. For instance, the loss of the ethoxy group from this compound would result in a characteristic fragment ion.
ESI-MS is particularly useful for analyzing polar compounds and can be coupled with liquid chromatography (LC-MS) for the separation and identification of components in a mixture. This is crucial for studying reaction mechanisms and identifying minor byproducts or degradation products. For example, high-resolution mass spectrometry has been performed on an Agilent 1290 system equipped with a 6545 Q-TOF mass spectrometer to study related compounds. tandfonline.com
Table 3: Mass Spectrometry Data for Related Naphthoate Derivatives
| Compound | Ionization Method | m/z [M]⁺ | Key Fragments (m/z) | Reference |
| Methyl 4-hydroxy-6-methoxy-2-naphthoate | EI | 232.1 | 201.1, 189.1, 173.1, 102 | rsc.org |
| 3-Hydroxypropyl 4-hydroxy-6-methoxy-2-naphthoate | EI | 276.1 | 218.0, 201.0, 175.0, 145.1 | |
| Methyl 6-hydroxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-carboxylate | EI | 468.2 | 436.2, 408.2, 391.2, 377.1 |
UV-Visible Absorption and Fluorescence Spectroscopy for Photophysical Studies
UV-Visible absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. These studies provide insights into the molecule's interaction with light and its behavior in the excited state.
The UV-Visible absorption spectrum of this compound in a suitable solvent exhibits characteristic absorption bands in the ultraviolet region, arising from π-π* transitions within the naphthalene ring system. The position and intensity of these bands are influenced by the substituents and the solvent polarity. For the related 1-hydroxy-2-naphthoic acid, UV-visible absorption spectra have been recorded. oup.com
Fluorescence spectroscopy reveals the emission properties of the molecule after excitation with UV light. The fluorescence spectrum, Stokes shift (the difference in wavelength between the absorption and emission maxima), and quantum yield provide valuable information about the excited state dynamics. The fluorescence properties of naphthoic acid derivatives have been a subject of interest in various studies. researchgate.net
The solvatochromic behavior of this compound refers to the change in its absorption and emission spectra with varying solvent polarity. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. By studying the spectral shifts in a range of solvents with different dielectric constants and refractive indices, it is possible to probe the changes in the dipole moment of the molecule upon electronic excitation.
For instance, a red shift (bathochromic shift) in the absorption or emission maximum with increasing solvent polarity generally indicates that the excited state is more polar than the ground state. Conversely, a blue shift (hypsochromic shift) suggests a less polar excited state. Solvatochromic studies on related hydroxynaphthoate (B12740854) derivatives have been conducted to understand their photophysical properties. researchgate.netossila.com
The presence of both a hydroxyl group (proton donor) and a carbonyl group (proton acceptor) in close proximity within the this compound molecule raises the possibility of excited-state intramolecular proton transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state.
This process often leads to the observation of a dual fluorescence emission: a normal emission from the locally excited state and a large Stokes-shifted emission from the proton-transferred tautomer. The study of ESIPT provides fundamental insights into the photochemistry and photostability of the molecule. The ESIPT of 2-naphthol (B1666908) and its derivatives has been extensively studied. researchgate.netacs.org Time-resolved fluorescence spectroscopy is a key technique for directly observing the dynamics of the proton transfer process.
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and how it packs in the crystal lattice.
Computational Chemistry and Theoretical Modeling of Ethyl 6 Hydroxy 2 Naphthoate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of many-body systems. Its application to Ethyl 6-hydroxy-2-naphthoate allows for a detailed analysis of its geometry, stability, and reactivity.
In a study on the related compound phenyl 1-hydroxy-2-naphthoate (B8527853), calculations revealed that the most stable conformer features a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group (O–H···O=C). mdpi.com This interaction significantly stabilizes the molecule. The analysis also showed that the phenyl ring of the ester group was twisted out of the plane of the naphthyl moiety by approximately 68.8°. mdpi.com A similar conformational preference, involving an intramolecular hydrogen bond and a non-planar arrangement of the ethyl group relative to the naphthalene (B1677914) ring, is anticipated for this compound to minimize steric hindrance and maximize stabilizing interactions. Potential Energy Surface (PES) scans are used to explore the energy changes associated with the rotation of the ethyl ester and hydroxyl groups to identify the most stable conformers. researchgate.netresearchgate.net
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter indicating the molecule's kinetic stability and reactivity. rsc.org A smaller gap suggests higher reactivity.
From the energies of the HOMO and LUMO, several Global Reactivity Parameters (GRPs) can be calculated to quantify the molecule's reactivity. researchgate.netrsc.org These parameters provide a quantitative framework for assessing stability and selectivity. rsc.org
Table 1: Global Reactivity Parameters (GRPs) This table presents illustrative GRPs calculated for a related naphthoic acid derivative to demonstrate the typical values obtained from DFT calculations.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |
| Chemical Potential (μ) | μ = -(IP + EA) / 2 | The escaping tendency of electrons from an equilibrium system. |
Data sourced from studies on related naphthoic acid derivatives. researchgate.netrsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, while the LUMO would be centered on the electron-withdrawing ethyl carboxylate group.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map is color-coded to represent different potential values. rsc.org
Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen.
Blue Regions: Indicate positive electrostatic potential, are electron-deficient, and represent sites for nucleophilic attack. These are often located around hydrogen atoms, particularly the hydroxyl proton.
Green Regions: Represent neutral or zero potential.
For this compound, the MEP surface would show a significant negative potential (red/yellow) around the carbonyl oxygen of the ester group and the hydroxyl oxygen, making them prime sites for interaction with electrophiles. researchgate.net A region of high positive potential (blue) would be located around the hydroxyl hydrogen, indicating its acidic nature and availability for hydrogen bonding. researchgate.netrsc.org This analysis visually confirms the reactive centers of the molecule. rsc.org
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to characterize chemical bonding. rsc.org By locating bond critical points (BCPs) between atoms, QTAIM can define the nature of atomic interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds. rsc.orgskoltech.ru
In the context of this compound, QTAIM analysis would be used to:
Quantify the strength and nature of the intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl.
Characterize the C-C, C-O, C-H, and O-H covalent bonds within the molecule.
Studies on related compounds have used QTAIM to identify and characterize various types of bonding, confirming the presence and strength of hydrogen bonds predicted by other methods. rsc.org
Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic absorption spectra (like UV-Vis). researchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and the nature of the electronic transitions involved. researchgate.net
For a related compound, 1-hydroxy-2-naphthoic acid, TD-DFT calculations were performed to investigate its UV-Vis absorption spectrum. researchgate.net The results identified the major electronic transitions, which typically involve promotions from the HOMO to the LUMO (π → π* transitions) localized on the naphthalene system. researchgate.net Similar calculations for this compound would predict its absorption spectrum, providing insights into its photophysical properties. The solvent environment can also be modeled to understand how it influences the electronic transitions. researchgate.net
Table 2: Illustrative TD-DFT Data for a Naphthoic Acid Derivative This table shows representative data from a TD-DFT calculation on a related molecule to exemplify the outputs of such a simulation.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 3.85 | 322 | 0.54 | HOMO -> LUMO (98%) |
| 4.31 | 288 | 0.21 | HOMO-1 -> LUMO (85%) |
Data adapted from a study on a related naphthoic acid derivative. researchgate.net
Potential Energy Surface (PES) Scans for Reaction Pathways and Tautomerism
Potential Energy Surface (PES) scans are computational experiments used to explore the energy profile of a molecule as a specific geometric parameter, such as a dihedral angle or bond length, is systematically changed. researchgate.net This technique is essential for studying conformational changes, rotational barriers, and reaction pathways. researchgate.net
For this compound, PES scans could be employed to:
Analyze Conformational Flexibility: By scanning the dihedral angles associated with the rotation of the C-O bond of the ester group and the C-O bond of the hydroxyl group, one can map the energy landscape to identify stable conformers and the energy barriers between them. researchgate.net
Investigate Tautomerism: The hydroxy-naphthalene system can potentially exhibit keto-enol tautomerism. A PES scan along the reaction coordinate for the proton transfer from the hydroxyl group to a carbon atom on the naphthalene ring would reveal the energy barrier for this process, allowing for an assessment of the relative stability of the tautomers. While the enol form is generally predominant for naphthols, computational analysis provides a quantitative measure of the energetic feasibility of such a transformation.
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Computational studies are pivotal in predicting and understanding the nonlinear optical (NLO) properties of organic molecules like this compound. These properties are crucial for applications in optoelectronics and photonics. While direct computational studies on the NLO properties of this compound are not extensively documented in dedicated publications, the NLO characteristics of closely related naphthoate derivatives and similar molecular structures have been investigated, providing valuable insights.
Theoretical investigations into the NLO properties of organic compounds often employ Density Functional Theory (DFT) calculations. These studies focus on determining key parameters such as polarizability (α) and first- and second-order hyperpolarizability (β and γ). For instance, research on azo dyes synthesized using ethyl-3-hydroxy-2-naphthoate as a coupler has utilized DFT with various functionals, including B3LYP, BHandHLYP, CAM-B3LYP, ωB97, and ωB97X-D, to evaluate NLO properties. researchgate.net In these studies, it was found that range-separated hybrid functionals like ωB97 and ωB97XD performed better for calculating polarizability and hyperpolarizability, respectively. researchgate.net The results indicated that substituents on the azo dyes significantly influenced the NLO response, with an electron-donating group like –OCH3 enhancing the molecular susceptibility (χ(3)), polarizability, and hyperpolarizability. researchgate.net
The correlation between the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap and NLO properties is a recurring theme in these computational analyses. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a larger hyperpolarizability, indicating greater potential for NLO applications. researchgate.net For a series of azo sulfonamides, DFT calculations revealed high first hyperpolarizability values (up to 2503 a.u.) and a low energy gap (less than 1.41 eV), confirming a promising avenue for developing new NLO materials. researchgate.net
Furthermore, studies on other related compounds, such as 1-hydroxy-2-naphthoic acid, have also been conducted to predict NLO properties. researchgate.net Using the B3LYP/6-31G(d,p) method, the mean polarizability (<α>), the anisotropy of the polarizability (<Δα>), and the mean first-order hyperpolarizability (<β>) were calculated. researchgate.netresearchgate.net The computed high value of β and a non-zero dipole moment suggested that 1-hydroxy-2-naphthoic acid could be a good candidate for NLO materials. researchgate.net
In the context of coordination polymers, derivatives of 6-hydroxy-2-naphthoate have been used to create chiral structures that exhibit second-harmonic generation (SHG), a key NLO phenomenon. rsc.org Zinc(II) coordination polymers crystallized in noncentrosymmetric chiral space groups were found to be SHG active, with efficiencies measured relative to standard materials like urea. rsc.org This highlights the potential of the 6-hydroxy-2-naphthoate scaffold in designing materials with significant NLO responses.
Table 1: Calculated NLO Properties of Related Naphthoic Acid Derivatives
| Compound | Method | Dipole Moment (μ) (D) | Mean Polarizability (<α>) (x 10⁻²⁴ esu) | Mean First-Order Hyperpolarizability (<β>) (x 10⁻³⁰ esu) |
| 1-hydroxy-2-naphthoic acid | DFT/B3LYP/6-31G(d,p) | 2.2744 | 17.3225 | 4.222 |
Data sourced from computational studies on related compounds to infer the potential NLO characteristics of this compound. researchgate.netresearchgate.net
Computational Studies of Intermolecular Interactions in Solid and Solution Phases
The intermolecular interactions of this compound in both solid and solution phases are critical for understanding its crystal packing, solubility, and interactions with biological targets. Computational methods, particularly Hirshfeld surface analysis and DFT, are instrumental in elucidating these non-covalent interactions.
In a study of a new polymorph of 2-thiouracil, periodic DFT calculations and Hirshfeld surface analysis were combined to understand the intermolecular interactions. science.gov Similarly, for cocrystals involving 6-hydroxy-2-naphthoic acid, single-crystal structures combined with solid-state DFT computations have been used to investigate molecular packing and intermolecular interaction energies. researchgate.net
In the solid state, the presence of both a hydroxyl group and an ester group in this compound allows for a variety of hydrogen bonding possibilities, which can lead to the formation of complex three-dimensional networks. These interactions significantly influence the material's physical properties, such as thermal stability and mechanical strength. Computational modeling can predict the most likely hydrogen bonding patterns and their impact on the crystal lattice.
In the solution phase, intermolecular interactions with solvent molecules become predominant. For instance, in dimethylsulfoxide (DMSO) solution, it has been shown that the solvent can disrupt intramolecular hydrogen bonds in favor of forming solute-solvent intermolecular hydrogen-bonded complexes. science.gov The nature of these interactions can be studied using DFT by optimizing the geometry of the solute-solvent complex and analyzing the frontier molecular orbitals. science.gov Such studies provide insights into how the electronic properties of the molecule are altered by the solvent environment.
The analysis of frontier molecular orbitals can also reveal the occurrence of intramolecular charge transfer (ICT), which can be influenced by both intra- and intermolecular hydrogen bonding. science.gov The strengthening or weakening of these hydrogen bonds upon electronic excitation can be further investigated by simulating the infrared spectra in the excited state. science.gov
Table 2: Common Intermolecular Interactions in Naphthoate Derivatives
| Interaction Type | Description | Computational Analysis Method |
| O–H···O Hydrogen Bond | Strong interaction involving the hydroxyl and carboxyl/ester groups. | Hirshfeld Surface Analysis, DFT |
| C–H···O Interaction | Weaker hydrogen bond involving aromatic or alkyl C-H and an oxygen atom. | Hirshfeld Surface Analysis, NBO Analysis |
| π···π Stacking | Interaction between the aromatic rings of the naphthalene core. | Hirshfeld Surface Analysis, DFT |
| C–H···π Interaction | Interaction between a C-H bond and the π-system of the naphthalene ring. | Hirshfeld Surface Analysis |
This table summarizes the key intermolecular interactions that are computationally studied in compounds related to this compound.
Biological and Medicinal Chemistry Research on Ethyl 6 Hydroxy 2 Naphthoate Analogues
Structure-Activity Relationship (SAR) Investigations for Pharmacological Potency
Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological potency of derivatives based on the 2-naphthoic acid framework. These investigations have revealed that specific substitutions on the naphthalene (B1677914) ring system are crucial for activity and selectivity towards various biological targets.
For instance, in the context of N-methyl-D-aspartate (NMDA) receptor modulation, SAR studies on 2-naphthoic acid derivatives have been conducted to understand the structural requirements for both positive and negative allosteric modulators. nih.gov The addition of a hydroxyl group at the 3-position of 2-naphthoic acid was found to enhance inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. researchgate.net Further substitutions with halogens and phenyl groups on the 2-hydroxy-3-naphthoic acid scaffold led to the development of more potent inhibitors. researchgate.net Notably, the compound UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) demonstrated an IC₅₀ of approximately 2 μM at all NMDA receptor subtypes. researchgate.net Conversely, removal of the hydroxyl group in UBP618 resulted in increased selectivity for the GluN1/GluN2A subtype. researchgate.net
In a different therapeutic area, SAR exploration of 2-naphthoic acid derivatives as P2Y₁₄ receptor antagonists has also been performed. acs.org These studies aimed to identify suitable positions for attaching a fluorophore without compromising the antagonist activity. acs.org It was determined that the carboxylate group is important for the recognition of this series of antagonists. acs.org The ethyl ester form of one such analogue was found to be 400 times weaker as an antagonist compared to its free carboxylate counterpart, highlighting the significance of this functional group for potency. acs.org
Furthermore, investigations into serotonergic agents have utilized the propranolol (B1214883) structure, which contains a naphthalene ring, as a template. ucl.ac.uk Modifications at the 6-position of the naphthalene ring with electron-withdrawing substituents significantly decreased the affinity for 5-HT₁A and 5-HT₁B receptors. ucl.ac.uk
The following table summarizes key SAR findings for various analogues:
Table 1: Structure-Activity Relationship (SAR) of Ethyl 6-hydroxy-2-naphthoate Analogues| Biological Target | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| NMDA Receptor | 3-Hydroxy addition to 2-naphthoic acid | Increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D subtypes | researchgate.net |
| NMDA Receptor | Halogen and phenyl substitutions on 2-hydroxy-3-naphthoic acid | Potent inhibition (e.g., UBP618) | researchgate.net |
| NMDA Receptor | Removal of hydroxyl group from UBP618 | Increased selectivity for GluN1/GluN2A subtype | researchgate.net |
| P2Y₁₄ Receptor | Esterification of the carboxylate group | Significantly reduced antagonist activity | acs.org |
| 5-HT₁A/5-HT₁B Receptors | Electron-withdrawing substituent at the 6-position of the naphthalene ring | Reduced receptor affinity | ucl.ac.uk |
Mechanistic Studies of Biological Action
Analogues of this compound have demonstrated potential as anticancer agents through mechanisms involving the induction of apoptosis and modulation of the cell cycle. For example, a synthetic methoxychalcone derivative, 2'-hydroxy-2,4,6-trimethoxy-5',6'-naphthochalcone (HMNC-74), was shown to effectively inhibit the clonogenicity of SW620 colon cancer cells. nih.gov Mechanistic studies revealed that HMNC-74 triggers cell cycle arrest at the G2/M phase, which is subsequently followed by an increase in apoptotic cell death. nih.gov The cytotoxic effects of this novel compound are linked to the disruption of microtubular networks within the cancer cells. nih.gov
The antimicrobial potential of this compound analogues has been explored, with some derivatives showing inhibitory activity against bacterial enzymes. For instance, certain synthesized derivatives have been identified as moderate inhibitors of both DDC and TyrDC enzymes, with IC₅₀ values ranging from 29 to 126 μM. helsinki.fi The proposed mechanism for some antimicrobial agents involves the disruption of bacterial cell wall formation. Some enzymes involved in this process possess a penicillin-insensitive transglycosylase N-terminal domain, which is responsible for the formation of linear glycan strands, and a transpeptidase C-terminal domain. inrae.fr
Derivatives of 6-hydroxy-2-naphthoic acid have been investigated as inhibitors of the Bromodomain and Extraterminal (BET) family of proteins, which are epigenetic "readers" crucial for gene transcription regulation. nih.gov For example, AZD5153, which contains a 6-hydroxy-2-naphthoic acid moiety, is a potent and selective inhibitor of BET/BRD4 bromodomains. medchemexpress.com It has been shown to disrupt BRD4 with an IC₅₀ of 1.7 nM and potently disrupts BRD4 foci in U2OS cells with a similar IC₅₀ value. medchemexpress.com BET inhibitors are believed to exert their effects by interfering with the binding of BET proteins to acetylated lysines on histones, thereby modulating transcriptional programs associated with diseases like cancer and inflammation. google.com
The following table presents data on the inhibitory activity of a BET inhibitor containing the 6-hydroxy-2-naphthoic acid scaffold:
Table 2: BET/BRD4 Inhibition by AZD5153 Analogue| Target | Assay | IC₅₀ | Reference |
|---|---|---|---|
| BRD4 | Displacement of full-length BRD4 | 5.0 nM | medchemexpress.com |
| BRD4 BD1 | Displacement | 1.6 µM | medchemexpress.com |
| BRD4 | Disruption of BRD4 foci in U2OS cells | 1.7 nM | medchemexpress.com |
The interaction of this compound analogues with various enzymes has been a subject of study to understand their modulation of biochemical pathways. While direct inhibition of γ-glutamyltranspeptidases by this compound itself is not extensively documented in the provided context, the broader class of naphthoic acid derivatives has been shown to interact with and modulate the activity of various enzymes. The general principle involves the compound binding to the active site or an allosteric site of an enzyme, thereby altering its catalytic activity and affecting the corresponding biochemical pathway.
Analogues of this compound have been investigated for their antioxidant properties and their role in the cellular stress response. The increased generation of reactive oxygen species (ROS) under stress conditions can lead to lipid peroxidation and cellular damage. mdpi.com Antioxidants can mitigate this by reducing excessive ROS generation. mdpi.com Derivatives of 3-hydroxypyridine, which are heterocyclic analogues of aromatic phenols, exhibit antioxidant and antiradical properties. mdpi.com While not a direct analogue, this highlights the potential for hydroxylated aromatic structures, such as that found in this compound, to contribute to antioxidant activity. The mechanisms underlying the stress response involve an increase in intracellular Ca²⁺ levels and subsequent mitochondrial swelling, leading to increased ROS production. mdpi.com Compounds that can maintain the functional state of mitochondria under these conditions are valuable as potential protective agents. mdpi.com
Development of Bioactive Derivatives and Prodrug Systems
This compound serves as a versatile scaffold in medicinal chemistry for the development of novel bioactive compounds. Researchers modify its core structure, particularly at the hydroxyl and ester functionalities, to synthesize derivatives with a range of therapeutic activities. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.
One significant area of research involves the creation of naphthoquinone derivatives. Starting from related structures like Ethyl 4-hydroxy-6,7-dimethoxy-2-naphthoate, scientists have synthesized novel naphthoquinones. researchgate.net In one study, four such derivatives were prepared and evaluated for their cytotoxic effects against MCF-7 breast cancer cells, with the most active compound showing a half-maximal inhibitory concentration (IC50) of 15 µM. researchgate.net This highlights the potential of the naphthoate backbone in developing anticancer agents.
Another key strategy is the design of prodrug systems to overcome the challenges associated with drug delivery, particularly for charged molecules like phosphopeptides. cardiff.ac.uk The poor cell membrane permeability of such drugs often limits their therapeutic efficacy. To address this, phosphoramidate (B1195095) prodrugs have been developed. These systems mask the charged phosphate (B84403) group, improving cell penetration. Upon entering the cell, the prodrug is metabolized to release the active parent compound. This approach has been successfully applied to phosphopeptide-mimetics designed as anticancer agents, demonstrating superior biological activity compared to the parent compounds. cardiff.ac.uk
Furthermore, derivatives of the core naphthol structure have been investigated for other therapeutic applications. For instance, methyl-1-hydroxy-2-naphthoate, a related naphthol derivative, has been shown to inhibit the inflammatory response in macrophages by suppressing key signaling pathways like NF-κB and MAPK. nih.gov This suggests the potential for developing anti-inflammatory agents from the naphthoate scaffold. The hydroxyl group on the naphthalene ring is a key site for derivatization, such as through alkylation, to modulate biological activity. nih.gov
Table 1: Bioactive Derivatives of this compound Analogues This table is interactive and can be sorted by clicking on the column headers.
| Derivative Class | Structural Modification | Bioactive Target/Effect |
|---|---|---|
| Naphthoquinones | Oxidation of the hydroxylated ring system | Cytotoxicity against MCF-7 breast cancer cells researchgate.net |
| Phosphoramidate Prodrugs | Attachment of a phosphoramidate moiety to a parent drug | Improved cell permeability for anticancer phosphopeptide-mimetics cardiff.ac.uk |
| Naphthol Derivatives | Modification of the core naphthol structure | Anti-inflammatory activity via suppression of NF-κB and MAPK pathways nih.gov |
| 6-Alkoxy-2-naphthoic Acids | Alkylation of the 6-hydroxy group | Allosteric modulation of N-Methyl-D-aspartate (NMDA) receptors nih.gov |
Role as Key Intermediates in the Synthesis of Therapeutically Relevant Compounds
This compound and its close analogues are pivotal intermediates in the synthesis of numerous therapeutically important molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The compound's structure provides a robust naphthalenic core that can be systematically modified to produce complex target molecules.
A prominent example is the synthesis of Nabumetone, a widely used NSAID. The precursor for Nabumetone is 4-(6-methoxy-2-naphthyl)butan-2-one. google.com The synthesis often starts from a 6-substituted-2-naphthol derivative. Ethyl 6-methoxy-2-naphthoate, a direct derivative of this compound via methylation, is considered a key intermediate and a potential impurity in the manufacturing process of Nabumetone. synchemia.comsynzeal.com
The conversion of the ethyl ester to other functional groups is a common synthetic strategy. For instance, the hydrolysis of the ester to a carboxylic acid yields 6-hydroxy-2-naphthoic acid. ontosight.ai This acid is a versatile building block itself, used in the synthesis of various compounds, including N-methyl-D-aspartate (NMDA) receptor modulators. nih.gov In one synthetic route, the hydroxyl group of 6-hydroxy-2-naphthoic acid was alkylated to produce a 6-butoxy derivative, which was then evaluated for its neurological activity. nih.gov
Furthermore, the 6-hydroxy-2-naphthoate scaffold is a precursor to 6-methoxy-2-naphthylacetic acid, another important pharmacophore. google.com The synthesis can involve multiple steps, starting with the protection of the hydroxyl group (via methylation), followed by transformations of the ester group to an acetic acid side chain. google.comgoogle.com These synthetic pathways underscore the value of this compound as a foundational starting material in pharmaceutical synthesis.
Table 2: this compound as a Synthetic Intermediate This table is interactive and can be sorted by clicking on the column headers.
| Target Compound | Therapeutic Class/Application | Key Synthetic Transformation |
|---|---|---|
| Nabumetone | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Methylation of the hydroxyl group followed by side-chain elaboration google.comsynchemia.com |
| 6-Alkoxy-2-naphthoic Acid Derivatives | NMDA Receptor Modulators | Alkylation of the 6-hydroxy group and hydrolysis of the ester nih.gov |
| 6-Methoxy-2-naphthylacetic acid | NSAID Intermediate | Methylation and conversion of the ester to an acetic acid moiety google.com |
| 6-Hydroxy-2-naphthoic acid | Versatile Chemical Intermediate | Hydrolysis of the ethyl ester ontosight.aigoogle.com |
Materials Science and Engineering Applications of Naphthoate Based Compounds
Polymer Chemistry and Liquid Crystal Polymer Development
The rigid, rod-like structure conferred by the 6-hydroxy-2-naphthoic acid moiety is fundamental to its application in high-performance polymer chemistry, especially in the field of thermotropic liquid crystal polymers (LCPs).
Co-monomer Utilization in Thermotropic Polyesters
6-Hydroxy-2-naphthoic acid (HNA) is a critical co-monomer used to produce tractable and processable thermotropic copolyesters. mdpi.comresearchgate.net While the homopolymer of a similar monomer, 4-hydroxybenzoic acid (HBA), is intractable with a melting point over 500°C, the incorporation of HNA disrupts the polymer's crystallinity just enough to lower the melting point into a processable range without sacrificing the desirable liquid crystalline properties. mdpi.com
The most prominent example is the synthesis of Vectra®, a high-performance LCP, which is a copolymer of HBA and HNA. mdpi.comtandfonline.com The industrial process typically involves the acetylation of the hydroxyl groups of the monomers (e.g., forming 6-acetoxy-2-naphthoic acid), followed by melt polycondensation at high temperatures (over 325°C) under vacuum to eliminate acetic acid and form the high molecular weight polymer. mdpi.com The inclusion of HNA as a "crankshaft" monomer introduces non-linearity into the polymer backbone, which is essential for tailoring the melting behavior to match specific processing windows, for instance, in blends with other polymers like PET. mdpi.com
| Co-monomer 1 | Co-monomer 2 | Resulting Polymer System | Key Feature |
| 4-Hydroxybenzoic acid (HBA) | 6-Hydroxy-2-naphthoic acid (HNA) | Vectra® LCP | Creates a tractable, high-performance thermotropic copolyester. mdpi.com |
| Terephthalic acid, 2,2'-dimethyl biphenol | 6-Acetoxy-2-naphthoic acid | Fully aromatic thermotropic polyester (B1180765) | "Crankshaft" monomer adjusts melting behavior for PET blend processing. |
| Bisphenol A (BPA), Terephthalic acid (TA) | 6-Hydroxy-2-naphthoic acid (HNA) | Low dielectric liquid crystal polyarylate | Incorporation of bulky monomers disrupts chain regularity, lowering the melting point. bohrium.com |
Contribution to High-Performance Polymeric Liquid Crystals
The integration of HNA and its derivatives into polyester chains is a proven strategy for developing high-performance LCPs with exceptional properties. These materials exhibit a unique combination of characteristics, including high thermal stability, excellent mechanical strength, and chemical resistance. researchgate.net LCPs like Vectra® are known for their applications in electronic devices, automotive components, and fiber optic coupling discs. mdpi.com
Research has explored various synthetic routes and monomer combinations to optimize LCP properties. For example, low dielectric liquid crystal polyarylates have been synthesized via melt polycondensation of HNA with HBA, bisphenols (like BPA or BPAF), and terephthalic acids. bohrium.com These studies show that incorporating bulky or fluorinated monomers can disrupt the main chain's regularity, leading to a decrease in the melting point while also significantly reducing the dielectric constant, a crucial property for high-frequency electronics. bohrium.com The copolyesters formed from HNA and HBA exhibit a nematic mesophase over a wide range of compositions, highlighting the versatility of the naphthoate unit in creating ordered yet processable polymer melts. acs.org
Photochromic and Thermochromic Material Design and Optimization
The naphthoate framework is integral to the design of photochromic and thermochromic materials, particularly in the synthesis of naphthopyrans. These molecules can undergo a reversible, light- or heat-induced ring-opening reaction to form a colored merocyanine (B1260669) species, making them valuable for applications like "smart" windows, ophthalmic lenses, and security inks. caltech.edu
Ethyl 6-hydroxy-2-naphthoate and its derivatives serve as precursors for these complex molecules. For instance, the synthesis of various photochromic 2,2-diaryl-2H-naphtho[1,2-b]pyrans often starts with substituted naphthols such as methyl 4-hydroxy-6-methoxy-2-naphthoate. rsc.org Strategic modifications to the naphthopyran structure, such as the placement of substituent groups, allow for fine-tuning of the material's properties, including the color of the activated state and the rate of color fading (electrocyclization). caltech.edu
To improve performance in solid-state applications, such as rigid polymer matrices, naphthopyran dyes have been conjugated with flexible oligomers like poly(dimethylsiloxane) (PDMS). researchgate.net This approach enhances the local mobility around the photochromic molecule, leading to significantly faster coloration and decoloration speeds compared to non-conjugated control dyes. In the realm of thermochromic materials, naphthoate derivatives have also been proposed as effective light stabilizers, preventing the degradation of the colorants upon exposure to UV radiation. core.ac.uk
| Naphthoate Precursor Derivative | Material Class | Key Finding |
| Methyl 4-hydroxy-6-methoxy-2-naphthoate | Photochromic Naphthopyrans | Used as a starting material for photochromic dyes with tunable properties. rsc.org |
| Hydroxy-functionalized Naphthopyrans | PDMS-Conjugated Photochromics | Attachment of flexible PDMS tails improves switching speeds in rigid polymer hosts. researchgate.net |
| Naphthoate Derivatives | Thermochromic Formulations | Proposed as stabilizers to improve lightfastness and prevent fading. core.ac.uk |
Advanced Optoelectronic Materials Research (e.g., Nonlinear Optical Applications)
The extended π-conjugated system of the naphthalene (B1677914) core makes naphthoate-derived structures promising candidates for advanced optoelectronic applications, including nonlinear optical (NLO) materials. NLO materials can alter the properties of light, enabling technologies such as laser frequency conversion and high-speed telecommunications. nih.gov
Research into NLO properties has often focused on molecules with strong electron donor and acceptor groups connected by a π-system. The naphthoate scaffold serves as an excellent foundation for such designs. Studies on naphthalimide Schiff base compounds, which can be synthesized from naphthoic acid derivatives, have demonstrated significant third-order NLO polarizabilities. nih.gov Computational investigations revealed that the calculated average third-order NLO polarizability of some naphthalimide derivatives was up to 21 times greater than that of the reference material, p-nitroaniline (p-NA), indicating their strong potential for NLO applications. nih.gov
Further studies on related structures, such as halo-functionalized imine compounds derived from naphthalen-2-ol, have also shown large NLO responses due to extended conjugation and intramolecular charge transfer. scilit.com These findings underscore the principle that the naphthoate/naphthol framework is a versatile platform for creating molecules with substantial NLO activity, positioning compounds like this compound as valuable starting materials for this field of research. nih.govscilit.com
Applications in Sensor Technology (e.g., Chemosensors for Specific Ions)
Derivatives of hydroxy-naphthoic acid have been successfully engineered into highly selective and sensitive chemosensors for detecting specific ions, which is critical for environmental monitoring and biomedical diagnostics. rsc.orgmdpi.com The hydroxyl and carboxylate groups on the naphthalene ring provide ideal sites for functionalization, allowing for the creation of receptors that can bind to target analytes.
A notable strategy involves converting the naphthoic acid into a naphthohydrazide, which can then be reacted to form Schiff bases. These molecules can act as colorimetric or fluorescent sensors. For example, a chemosensor based on 3-hydroxy-2-naphthohydrazide (B1221801) was developed for the selective detection of cyanide (CN⁻) ions. rsc.org The sensing mechanism involves the deprotonation of labile protons on the sensor by the cyanide ion, resulting in a distinct color change from colorless to yellow that is visible to the naked eye. rsc.org Similarly, a rhodamine-modified 3-hydroxy-2-naphthoic hydrazide derivative was synthesized to act as a highly sensitive fluorescent "turn-on" probe for lead (Pb²⁺) and copper (Cu²⁺) ions in aqueous solutions and even within living cells. mdpi.com
These examples demonstrate the efficacy of the hydroxy-naphthoate scaffold in chemosensor design, where its structural and electronic properties can be leveraged to achieve high selectivity and low detection limits for environmentally and biologically important ions.
| Sensor Based On | Target Ion(s) | Sensing Principle | Detection Limit |
| 3-Hydroxy-2-naphthohydrazide Schiff base | Cyanide (CN⁻) | Colorimetric (Deprotonation) | 8.2 µM rsc.org |
| Rhodamine-modified 3-hydroxy-2-naphthoic hydrazide | Lead (Pb²⁺), Copper (Cu²⁺) | Fluorometric ("Turn-on") | 0.112 µM (Pb²⁺), 0.130 µM (Cu²⁺) mdpi.com |
Environmental Chemistry and Degradation Studies of Hydroxynaphthoates
Oxidative Degradation Pathways and Reaction Kinetics
Advanced Oxidation Processes (AOPs) are significant in the degradation of persistent organic pollutants. These processes generate highly reactive radical species, such as hydroxyl (●OH), sulfate (B86663) (SO₄●⁻), and oxide radicals, which can initiate the breakdown of complex aromatic structures.
The reaction of ●OH with aromatic compounds typically proceeds via electrophilic addition to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. For naphthol isomers, this addition is a primary mechanism. researchgate.net A study on 1-naphthol (B170400) and 2-naphthol (B1666908) demonstrated that ●OH reacts at near-diffusion-controlled rates. researchgate.net For the related compound, 3-hydroxy-2-naphthoic acid, the calculated half-life for photochemical-oxidative degradation in the atmosphere by OH-radicals is approximately 15.9 hours. oecd.org It is expected that Ethyl 6-hydroxy-2-naphthoate would exhibit similar reactivity, with the hydroxyl and ester groups influencing the position of radical attack. The degradation is initiated by the formation of radical adducts, leading to a cascade of reactions that can result in hydroxylation, ring-opening, and eventual mineralization.
Table 1: Reaction Rate Constants of Hydroxyl Radicals with Naphthol Isomers
| Compound | Rate Constant (k) (M-1s-1) | Reference |
|---|---|---|
| 1-Naphthol | (9.63 ± 0.04) × 109 | researchgate.net |
| 2-Naphthol | (7.31 ± 0.11) × 109 | researchgate.net |
This table presents the reaction rate constants for the interaction of hydroxyl radicals with naphthol isomers, which serve as model compounds for hydroxynaphthoates.
Sulfate (SO₄●⁻) and oxide (O●⁻) radicals are other potent oxidants used in environmental remediation. They react with organic molecules through mechanisms including electron transfer, hydrogen abstraction, and addition to aromatic rings. There is a lack of specific studies on the interaction of these radicals with this compound. However, based on their high redox potentials, it is anticipated that they would effectively degrade the compound. The degradation efficiency would depend on factors such as pH and the presence of other organic matter. The naphthalene (B1677914) ring is susceptible to attack, leading to the formation of various oxidation products and eventual ring cleavage.
Biodegradation Mechanisms and Microbial Transformation Pathways
Microbial degradation is a primary mechanism for the removal of aromatic compounds from the environment. Bacteria and fungi possess diverse enzymatic systems capable of breaking down complex structures like hydroxynaphthoates. The biodegradation of this compound would likely begin with the enzymatic hydrolysis of the ester linkage to form 6-hydroxy-2-naphthoic acid. The subsequent degradation of this acid can be understood by examining the well-documented pathways for other hydroxynaphthoic acid isomers, which are key intermediates in the metabolism of PAHs like phenanthrene (B1679779) and naphthalene. nih.govoup.com
Bacterial degradation of phenanthrene commonly proceeds through 1-hydroxy-2-naphthoic acid. oup.com Two main subsequent pathways have been identified: one leading to salicylic (B10762653) acid and another to phthalic acid. oup.com
In the phthalic acid pathway, 1-hydroxy-2-naphthoate (B8527853) undergoes ring cleavage. Detailed studies using Nocardioides sp. strain KP7 have identified the specific ring cleavage product. nih.gov The enzyme 1-hydroxy-2-naphthoate dioxygenase cleaves the aromatic ring, and the stable product identified at neutral pH is (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate, also known as trans-2'-carboxybenzalpyruvate. nih.gov This product is then further metabolized.
Analogously, the biodegradation of 6-hydroxy-2-naphthoic acid is expected to proceed via enzymatic hydroxylation followed by ring cleavage. The position of the initial hydroxyl group on the naphthalene ring dictates the subsequent cleavage site and the resulting metabolites. For instance, studies with Sphingomonas sp. have shown that phenanthrene degradation can yield metabolites like 1,5-dihydroxy-2-naphthoic acid, indicating that multiple hydroxylation and transformation steps can occur. oup.com
Table 2: Identified Microbial Metabolites in the Degradation of Phenanthrene via Hydroxynaphthoic Acids
| Precursor/Intermediate | Metabolite | Metabolizing Organism (Example) | Reference |
|---|---|---|---|
| Phenanthrene | 1-Hydroxy-2-naphthoic acid | Nocardioides sp. strain KP7, Sphingomonas sp. strain P2 | nih.govoup.com |
| 1-Hydroxy-2-naphthoic acid | (E)-4-(2-Carboxylatophenyl)-2-oxo-3-butenoate | Nocardioides sp. strain KP7 | nih.gov |
| Phenanthrene | 1,5-Dihydroxy-2-naphthoic acid | Sphingomonas sp. strain P2 | oup.com |
| 1-Hydroxy-2-naphthoic acid | 1,2-Dihydroxynaphthalene | Various bacteria | oup.com |
This table summarizes key metabolites identified during the microbial degradation of phenanthrene, which proceeds through hydroxynaphthoic acid intermediates.
The enzymatic machinery responsible for the degradation of hydroxynaphthoates is a key area of research. The central enzymes are dioxygenases, which catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to its cleavage.
1-Hydroxy-2-naphthoate Dioxygenase : This enzyme has been purified and characterized from Nocardioides sp. strain KP7. nih.gov It is responsible for the cleavage of 1-hydroxy-2-naphthoate into (E)-4-(2-carboxylatophenyl)-2-oxo-3-butenoate. nih.gov The enzyme is an extradiol-type ring-cleaving dioxygenase.
Other Dioxygenases : The initial attack on PAHs like phenanthrene and naphthalene is catalyzed by aromatic ring-hydroxylating dioxygenases. These enzymes introduce two hydroxyl groups to form a cis-dihydrodiol, which is then dehydrogenated to a dihydroxynaphthalene, a precursor to hydroxynaphthoic acids. nih.gov
Esterases : The initial degradation of this compound in a biological system would require an esterase to hydrolyze the ethyl ester bond. This enzymatic action releases 6-hydroxy-2-naphthoic acid and ethanol, making the aromatic nucleus available for attack by dioxygenases. The degradation of ester-containing compounds in the environment is a well-established process. nih.gov
The degradation of 6-hydroxy-2-naphthoic acid would likely involve a similar suite of enzymes, including a specific dioxygenase to cleave one of its aromatic rings.
Assessment of Environmental Fate and Persistence
The environmental fate of a chemical is governed by its physicochemical properties and its susceptibility to degradation processes. For this compound, its fate is intrinsically linked to that of its hydrolysis product, 6-hydroxy-2-naphthoic acid.
Based on data for 6-hydroxy-2-naphthoic acid, the compound has a water solubility of 99 mg/L at 20°C and a measured log Pₒ/w (octanol-water partition coefficient) of 2.1. europa.eu This indicates moderate water solubility and a moderate potential for partitioning into organic matter in soil and sediment. Its ester precursor, this compound, would likely be less water-soluble and have a higher log Pₒ/w due to the ethyl group.
Biodegradation studies on the related 3-hydroxy-2-naphthoic acid show that it is not readily biodegradable but is inherently biodegradable with adapted microbial populations, showing 85% degradation in 21 days in a Zahn-Wellens test. oecd.org Similarly, 6-hydroxy-2-naphthoic acid is expected to be inherently biodegradable. europa.eu The ester group of this compound may slightly alter its bioavailability and initial degradation rate, but once hydrolyzed, its fate will follow that of the parent acid. Given its susceptibility to both oxidative and biological degradation, long-term persistence in the environment is not expected, particularly in microbially active systems.
Table 3: Physicochemical and Environmental Parameters for Hydroxynaphthoic Acids
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Water Solubility | 99 mg/L (at 20°C) | 6-Hydroxy-2-naphthoic acid | europa.eu |
| Log Pₒ/w | 2.1 | 6-Hydroxy-2-naphthoic acid | europa.eu |
| Biodegradability | Inherently biodegradable | 3-Hydroxy-2-naphthoic acid | oecd.org |
| Atmospheric Degradation Half-life (Photochemical) | ~15.9 hours | 3-Hydroxy-2-naphthoic acid | oecd.org |
This table provides key data points relevant to assessing the environmental fate of hydroxynaphthoic acids.
Advanced Analytical Method Development and Validation for Ethyl 6 Hydroxy 2 Naphthoate
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and performing quantitative analysis of ethyl 6-hydroxy-2-naphthoate and related compounds. The versatility of HPLC allows for the separation, identification, and quantification of the main compound and its impurities with high resolution and sensitivity.
Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For naphthalene (B1677914) derivatives like this compound, reversed-phase columns, such as C18, are commonly employed. The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of compounds with varying polarities.
For instance, a study on a related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, utilized a gradient HPLC method with a C18 column. The mobile phase consisted of a 0.1% formic acid solution, water, and acetonitrile, with the acetonitrile concentration increasing over the run to elute compounds of increasing hydrophobicity. tandfonline.com Similarly, in-line HPLC monitoring is utilized in the industrial-scale synthesis of mthis compound to track reaction conversion, which can reach 90-95%.
The purity of synthesized 2-hydroxy-6-naphthoic acid has been determined using high-performance liquid chromatography, showing purities up to 99.0%. researchgate.net These examples highlight the adaptability of HPLC methods for the analysis of various naphthoic acid derivatives.
Table 1: Illustrative HPLC Method Parameters for Naphthoic Acid Derivatives
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-programmed gradient of Mobile Phase B |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Injection Volume | 1 - 10 µL |
This table presents a generalized set of parameters. Specific conditions must be optimized for the analysis of this compound.
Optimization of Spectroscopic Detection Techniques for Trace Analysis
For the detection of trace amounts of this compound or its impurities, the optimization of spectroscopic detection techniques is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method coupled with HPLC. The chromophoric naphthalene ring system of this compound allows for sensitive detection at specific wavelengths. The selection of the optimal wavelength (λmax) is critical for maximizing sensitivity.
Steady-state absorption and fluorescence measurements are also valuable. For example, a Cary 100 UV-vis spectrophotometer has been used for measuring the steady-state absorption spectra of related compounds. rsc.org Furthermore, the photophysical properties of similar molecules, such as 1-hydroxy-2-naphthoic acid, have been investigated using absorption and steady-state fluorescence spectra in various solvents. researchgate.net
In cases where standard UV-Vis detection may lack the required sensitivity or selectivity, more advanced techniques can be employed. These include diode array detection (DAD) or fluorescence detection. A fluorescence detector can offer significantly higher sensitivity for fluorescent compounds. While the native fluorescence of this compound would need to be characterized, derivatization techniques could also be employed to introduce a fluorescent tag, thereby enhancing detection limits.
The development of spectrophotometric methods for trace analysis often involves optimizing parameters such as pH and the use of complexing agents to enhance the signal. researchgate.net
Chromatographic-Mass Spectrometric Coupling for Complex Mixture Analysis
The coupling of chromatographic separation with mass spectrometric detection (LC-MS) provides an unparalleled level of analytical power for the analysis of complex mixtures containing this compound. While HPLC with UV detection is excellent for quantification and purity assessment of the main component, LC-MS is indispensable for the definitive identification of unknown impurities and for analyzing samples with complex matrices. mn-lab.uz
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable derivatives. It has been used for the detailed characterization of complex organic mixtures in various samples. epa.govpeerj.com For less volatile compounds like this compound, derivatization to increase volatility may be necessary for GC-MS analysis. Comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC–MS) offers even greater resolving power for extremely complex samples. researchgate.net
Liquid chromatography coupled with a single quadrupole mass spectrometer, such as the Thermo Scientific ISQ EC or ISQ EM, offers enhanced sensitivity and selectivity, allowing for the identification of co-eluting peaks based on their mass-to-charge (m/z) ratios. mn-lab.uz For more in-depth structural elucidation of unknown impurities, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is the gold standard. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. rsc.org
Table 2: Comparison of Mass Spectrometric Techniques for Analysis
| Technique | Primary Application | Advantages |
| LC-MS (Single Quadrupole) | Peak identification, quantification in complex matrices. mn-lab.uz | Higher sensitivity and selectivity than UV detection. mn-lab.uz |
| GC-MS | Analysis of volatile and thermally stable compounds/derivatives. epa.govpeerj.com | High separation efficiency, extensive spectral libraries for identification. |
| LC-HRMS (e.g., Q-TOF) | Structural elucidation of unknown impurities. rsc.org | Provides accurate mass for elemental composition determination. rsc.org |
| GC×GC-MS | Analysis of extremely complex mixtures. researchgate.net | Enhanced peak capacity and resolution. researchgate.net |
Methodologies for Impurity Profiling and Control in Pharmaceutical Synthesis
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final drug product. For this compound, which may serve as a starting material or intermediate, a thorough understanding of its impurity profile is essential. This involves the identification, quantification, and control of process-related impurities and degradation products.
The analytical methodologies described previously, particularly HPLC and LC-MS, are central to impurity profiling. A validated HPLC method is used to separate and quantify known and unknown impurities. The limits of detection (LOD) and quantification (LOQ) for each potential impurity must be established.
When an unknown impurity is detected, LC-HRMS is employed for its structural characterization. By determining the accurate mass and fragmentation pattern of the impurity, its chemical structure can often be deduced. This information is crucial for understanding how the impurity is formed and for developing strategies to control its presence in the final product.
Control strategies may involve modifying the synthetic route to avoid the formation of a particular impurity, or implementing purification steps to remove it. For example, recrystallization is a common technique for purifying solid compounds and removing impurities. google.com The effectiveness of these control measures is then monitored using the validated analytical methods.
A comprehensive impurity profiling strategy for this compound would involve:
Forced degradation studies: Subjecting the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products.
Analysis of stressed samples: Using HPLC and LC-MS to separate and identify the resulting degradation products.
Development of a stability-indicating HPLC method: A method that can separate the active pharmaceutical ingredient from all potential impurities and degradation products.
Setting specifications for impurities: Establishing acceptable limits for each known and unknown impurity based on regulatory guidelines and safety data.
Through the systematic application of these advanced analytical methods, a comprehensive understanding of the purity and impurity profile of this compound can be achieved, ensuring its quality and suitability for its intended use.
Intermolecular Interactions and Supramolecular Chemistry Involving Ethyl 6 Hydroxy 2 Naphthoate
Hydrogen Bonding Networks in Crystalline and Amorphous States
The molecular structure of ethyl 6-hydroxy-2-naphthoate, with its hydrogen bond donor (hydroxyl group) and acceptors (carbonyl oxygen of the ester), facilitates the formation of intricate hydrogen bonding networks. In the crystalline state of related hydroxynaphthoate (B12740854) compounds, extensive hydrogen bonds of the C/O–H⋯O type are commonly observed. researchgate.net These interactions, along with packing interactions between aromatic rings, are fundamental in defining the crystal lattice. researchgate.netresearchgate.net
While the crystalline state is well-ordered, the amorphous state lacks long-range periodic order. Information specifically detailing the hydrogen bonding networks of this compound in its amorphous state is limited. However, it can be inferred that the same hydrogen bonding functionalities (hydroxyl and ester groups) would form local, disordered networks. These interactions in the amorphous phase are crucial as they influence the material's physical properties, such as its glass transition temperature and stability.
Co-crystal Formation and Rational Design Principles
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a compound without altering its covalent structure. The design of co-crystals relies on the predictable formation of intermolecular hydrogen bonds between an active pharmaceutical ingredient (API) and a co-former. nih.govresearchgate.net The parent compound, 6-hydroxy-2-naphthoic acid, has been a subject of co-crystal research, providing insight into the rational design principles that would also apply to its ethyl ester. acs.orgchemicalbook.com
The fundamental principle in designing co-crystals is the concept of supramolecular synthons, which are robust and predictable non-covalent interactions between functional groups. researchgate.net For 6-hydroxy-2-naphthoic acid, the carboxylic acid and phenol (B47542) groups are prime candidates for forming heterosynthons (interactions between different functional groups) with complementary co-formers. acs.orgacs.org
A common strategy involves combining a molecule with a hydrogen-bond donor and acceptor, like 6-hydroxy-2-naphthoic acid, with complementary molecules. For example, ternary co-crystals have been successfully formed by combining 6-hydroxy-2-naphthoic acid with two different hydrogen-bond acceptors, such as acridine (B1665455) and 2-amino-4,6-dimethylpyrimidine. acs.orgresearchgate.net In this case, the design strategy relies on the formation of robust phenol-pyridine and carboxylic acid-amidine synthons. acs.org The selection of appropriate co-formers is often guided by analyzing pKa values and the history of successful synthon formation. acs.org
Interfacial crystallization has also been demonstrated as an effective method for producing various co-crystal forms, including polymorphs and hydrates, of 6-hydroxy-2-naphthoic acid with caffeine. ucl.ac.uk This technique highlights how experimental conditions can influence the crystallization outcome, leading to different stoichiometries and crystal structures. ucl.ac.uk
Table 1: Examples of Co-crystals Formed with 6-Hydroxy-2-naphthoic Acid
| Co-former | Resulting Synthon | Reference |
| Caffeine | O–H···N (phenol-imidazole) and O–H···O (acid-amide) | ucl.ac.uk |
| Acridine | O–H···N (phenol-pyridine) | acs.orgresearchgate.net |
| 2-Amino-4,6-dimethylpyrimidine | O–H···N (acid-amidine) | acs.orgresearchgate.net |
| Sulfamethazine | Imidine(SFZ)···Acid | nih.govacs.org |
| 5-Fluorouracil | N/O-H∙∙∙N/O | researchgate.net |
Host-Guest Chemistry and Inclusion Complexes
Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule is encapsulated within the cavity of a larger "host" molecule. This compound and related naphthoic acid derivatives can act as guests for various macrocyclic hosts, most notably cyclodextrins (CDs). nankai.edu.cn Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them capable of encapsulating nonpolar or partially nonpolar guest molecules in aqueous solutions. cyclolab.hunih.gov
The formation of an inclusion complex between a naphthoate derivative and a cyclodextrin (B1172386) is driven primarily by hydrophobic interactions and van der Waals forces. acs.org The naphthalene (B1677914) moiety of the guest molecule is typically the part that penetrates the hydrophobic cavity of the cyclodextrin host. nankai.edu.cnacs.org The stability and stoichiometry of these complexes depend on the size compatibility between the host cavity and the guest molecule. For instance, studies on 2-naphthol (B1666908) have shown that it forms inclusion complexes with α-, β-, and γ-cyclodextrins, which have different cavity sizes. acs.org
The thermodynamics of inclusion complex formation have been studied for similar guests, such as 2-methylnaphthoate with γ-cyclodextrin. acs.org Such studies reveal the enthalpic (ΔH) and entropic (ΔS) contributions to the complex's stability. nankai.edu.cn Complexation is often characterized by a binding constant (K), which quantifies the strength of the host-guest association. For example, the binding constant for the 1:1 complex of 2-methylnaphthoate with γ-cyclodextrin was determined to be 213 M⁻¹ at 25 °C. acs.org The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, including its solubility and fluorescence characteristics. acs.org
Table 2: Host-Guest Complex Parameters for Naphthoate-related Guests with Cyclodextrins
| Guest | Host | Binding Constant (Ks) | Complexation Efficiency (CE) | Reference |
| 6-Gingerol | β-Cyclodextrin | 153.24 M⁻¹ | 0.102 | nih.gov |
| 6-Gingerol | Hydroxypropyl-β-cyclodextrin | 248.05 M⁻¹ | 0.161 | nih.gov |
| 2-Methylnaphthoate | γ-Cyclodextrin | 213 M⁻¹ | Not Reported | acs.org |
Investigation of Charge Transfer Complexes and Their Spectroscopic Signatures
Charge-transfer (CT) complexes are formed between an electron donor molecule and an electron acceptor molecule. The formation of a CT complex involves the partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction results in the appearance of a new, often colorful, absorption band in the electronic spectrum at a longer wavelength than the absorptions of the individual components.
While specific studies on charge-transfer complexes involving this compound are not extensively documented, research on related systems provides valuable insights. The naphthalene ring, being an electron-rich aromatic system, can act as an electron donor in the presence of suitable electron acceptors. The formation of charge-transfer cocrystals is a known strategy to modify the photophysical properties of organic chromophores in the solid state. researchgate.net
Spectroscopic studies on covalently linked dyads containing a 6-hydroxy-2-naphthoic acid (Np) moiety and a 2-styrylquinoline (B1231325) (SQ) moiety have demonstrated efficient Förster resonance energy transfer (FRET) from the Np unit to the SQ unit. researchgate.net While FRET is a through-space energy transfer mechanism rather than a ground-state charge-transfer complex, it demonstrates electronic interaction between the naphthoate chromophore and another molecular entity. researchgate.net
Furthermore, computational and spectroscopic studies on other naphthamide derivatives have shown evidence of charge transfer. rsc.org For example, in a complex of 3-hydroxy-2-naphthamide, Frontier Molecular Orbital (FMO) analysis indicated a notable charge transfer from the naphthamide portion to an interacting molecule. rsc.org Such studies use techniques like UV-vis spectroscopy to identify the characteristic charge-transfer bands and computational methods like Density Functional Theory (DFT) to analyze the electronic transitions and orbital interactions. rsc.org These examples suggest that this compound possesses the potential to form charge-transfer complexes with appropriate electron acceptors, which could be identified by their unique spectroscopic signatures.
Q & A
Q. What are the optimized synthetic routes for ethyl 6-hydroxy-2-naphthoate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of 2-hydroxy-6-naphthoic acid with ethanol. A high-yield method (98%) involves direct acid-catalyzed esterification under reflux conditions . However, recrystallization steps (e.g., using benzene) may reduce isolated yields to ~33% due to solubility challenges and purification losses . Key factors include stoichiometric ratios, catalyst selection (e.g., sulfuric acid), and solvent choice. Researchers should monitor reaction progress via TLC or HPLC to optimize conditions for scale-up.
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- NMR Spectroscopy : and NMR (e.g., δ 7.1–8.4 ppm for aromatic protons) confirm regiochemistry and ester group presence .
- IR Spectroscopy : Peaks at ~1713 cm (C=O stretch) and ~1269 cm (C-O ester) validate functional groups .
- X-ray Crystallography : Programs like SHELX refine crystal structures, resolving hydrogen bonding patterns critical for stability and reactivity studies .
Q. How should this compound be handled and stored to ensure stability?
Store in sealed containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C). Use PPE (gloves, goggles) during handling, as related hydroxy-naphthoates may irritate mucous membranes .
Advanced Research Questions
Q. What role does this compound play in synthesizing selective estrogen receptor downregulators (SERDs)?
The compound serves as a key intermediate in SERD synthesis. For example, coupling with methyl 7-hydroxyquinoline-3-carboxylate via CsCO-mediated nucleophilic substitution yields pharmacophores targeting hormone-resistant breast cancer . Optimizing reaction temperatures (70°C) and solvents (DMF) improves regioselectivity and minimizes side products.
Q. How can computational methods resolve contradictions in reaction mechanisms, such as carboxylation pathways?
The Kolbe-Schmitt reaction mechanism for related naphthoates involves electrophilic carboxylation at position 1, followed by rearrangements to form 6-hydroxy derivatives. Density functional theory (DFT) studies (e.g., B3LYP functional) model activation energies and transition states, explaining preferential formation of sodium 6-hydroxy-2-naphthoate over positional isomers . Advanced functionals (e.g., M06-2X) may further refine mechanistic predictions.
Q. What strategies improve yield in large-scale syntheses of this compound?
- Catalyst Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance esterification efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization improves purity.
- Process Monitoring : Real-time FTIR or mass spectrometry detects intermediates, enabling rapid adjustments to reaction parameters .
Methodological Considerations
Q. How do researchers address discrepancies in reported yields for this compound synthesis?
Yield variations arise from purification methods (e.g., recrystallization vs. direct isolation) and solvent polarity effects. For instance, benzene recrystallization of mthis compound reduces yield by 65% compared to crude isolation . Researchers should document solvent systems, temperature gradients, and crystallization times to ensure reproducibility.
Q. What analytical workflows validate the compound’s purity for pharmacological studies?
- HPLC-MS : Quantifies impurities (<0.1% threshold for APIs) using C18 columns and acetonitrile/water gradients.
- Elemental Analysis : Confirms C, H, O content (±0.3% theoretical values).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
